molecular formula C12H9ClN2O5S4 B1250499 Tetrathioaspirochlorine

Tetrathioaspirochlorine

Cat. No.: B1250499
M. Wt: 424.9 g/mol
InChI Key: BYQXYZWYGWKZOQ-PFCYTDGNSA-N
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Description

Tetrathioaspirochlorine is a sulfur-rich cyclodipeptide isolated from the fungus Aspergillus flavus . It belongs to a class of sulfur-bridged cyclodipeptides where the sulfur linkage resides outside the 2,5-diketopiperazine (2,5-DKP) ring . This compound exhibits potent antifungal activity, particularly against azole-resistant strains of Candida albicans, making it a candidate for addressing drug-resistant fungal infections . Its structural uniqueness lies in the incorporation of four sulfur atoms, distinguishing it from its parent compound, aspirochlorine .

Properties

Molecular Formula

C12H9ClN2O5S4

Molecular Weight

424.9 g/mol

IUPAC Name

(1S,9S)-6-chloro-5-hydroxy-17-methoxy-2-oxa-10,11,12,13-tetrathia-15,17-diazatetracyclo[12.2.2.01,9.03,8]octadeca-3,5,7-triene-16,18-dione

InChI

InChI=1S/C12H9ClN2O5S4/c1-19-15-10(17)9-14-11(18)12(15)8(21-23-24-22-9)4-2-5(13)6(16)3-7(4)20-12/h2-3,8-9,16H,1H3,(H,14,18)/t8-,9?,12+/m0/s1

InChI Key

BYQXYZWYGWKZOQ-PFCYTDGNSA-N

Isomeric SMILES

CON1C(=O)C2NC(=O)[C@]13[C@H](C4=CC(=C(C=C4O3)O)Cl)SSSS2

Canonical SMILES

CON1C(=O)C2NC(=O)C13C(C4=CC(=C(C=C4O3)O)Cl)SSSS2

Synonyms

tetrathioaspirochlorine

Origin of Product

United States

Comparison with Similar Compounds

Aspirochlorine

Structural Features :

  • Aspirochlorine (also known as A30641 or oryzachlorine) shares a core 2,5-DKP scaffold with Tetrathioaspirochlorine but lacks the additional sulfur atoms .
  • Contains chlorine substituents, contributing to its classification among organohalogen compounds .

Source :

  • Co-isolated with this compound from Aspergillus flavus .

Key Difference :

  • This compound’s sulfur-rich structure may enhance stability or bioavailability compared to aspirochlorine, though mechanistic studies are pending .

Sulfur-Bridged Cyclodipeptides with External Sulfur Linkages

Structural Features :

  • This group includes compounds like this compound, where sulfur bridges are positioned outside the 2,5-DKP ring .
  • Examples from other fungi (e.g., Aspergillus spp.) often feature varying sulfur counts (mono- to tetrathio derivatives) .

Mechanistic Insights :

  • Sulfur bridges may disrupt fungal membrane integrity or interfere with ergosterol biosynthesis, though this remains under investigation .

Strobilurin B and Oudemansin B

Structural Features :

  • These non-peptidic fungicides feature a β-methoxyacrylate moiety and are classified as organohalogens .

Key Difference :

  • This compound’s peptide backbone and sulfur content differentiate its mode of action from strobilurins, which rely on halogenated aromatic structures .

Data Table: Comparative Overview

Compound Structural Features Source Antifungal Target Key Mechanism Resistance Profile
This compound 2,5-DKP + 4 sulfur bridges Aspergillus flavus Azole-resistant C. albicans Undetermined (probable membrane disruption) Effective against resistant strains
Aspirochlorine 2,5-DKP + chlorine substituents Aspergillus flavus C. albicans Fungal protein synthesis inhibition Active against azole-resistant strains
Strobilurin B β-methoxyacrylate + halogenated aromatics Xerula spp. Mitochondrial complex III Energy depletion Limited against resistant fungi

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